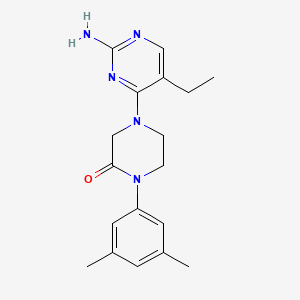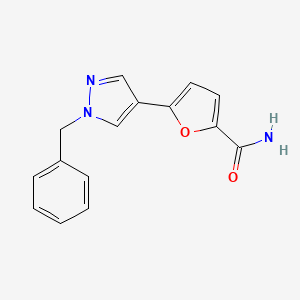![molecular formula C12H18N2O3 B5653668 (3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5653668.png)
(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" is of interest within the field of organic chemistry due to its complex structure and potential for various applications. This detailed analysis will cover its synthesis, molecular and structural characteristics, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex molecules like "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" typically involves multi-step chemical reactions, including the formation of pyrrolidinyl and oxazolyl moieties. While specific synthesis pathways for this compound were not directly found, related research on the synthesis of pyrrolidine and oxazole derivatives provides insights into possible methods. For example, the synthesis of pyrrolidin-2-ones and their derivatives indicates the importance of introducing various substituents into the nucleus for new medicinal molecule development (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" often involves detailed analysis through techniques like X-ray crystallography. Studies on related molecules highlight the ability to determine complex structures, showcasing the importance of stereochemistry and molecular packing in understanding the compound's behavior and reactivity (George et al., 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidinol and oxazolyl-bearing compounds can be influenced by their functional groups. Research into related molecules, such as pyrrolidides and their reactions, offers insights into the behavior of our compound under different chemical conditions. For instance, the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids reveal variations in fragmentation patterns, highlighting the impact of substituents on the 18-carbon chain (Tulloch, 1985).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are crucial for its practical applications. Although specific data for "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" were not found, studies on similar compounds provide valuable information. For example, the synthesis and characterization of related pyrrolidin-2-ones indicate the potential physical properties that could be expected for our compound of interest.
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards other chemical species, is essential for predicting the behavior of "(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol" in various environments. Research on similar compounds, such as the study on substituted chromones and their cycloaddition reactions, sheds light on the potential reactivity and chemical interactions of our compound (Sosnovskikh et al., 2014).
Propiedades
IUPAC Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-9(17-7-13-8)10(15)14-5-11(2,3)12(4,16)6-14/h7,16H,5-6H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVSZALQPJGXFY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CC(C(C2)(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=N1)C(=O)N2C[C@](C(C2)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)-1H-benzimidazole](/img/structure/B5653596.png)
![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5653608.png)
![1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5653611.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5653618.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5653624.png)
![2-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5653626.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5653632.png)
![2-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5653639.png)
![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)
![1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)

